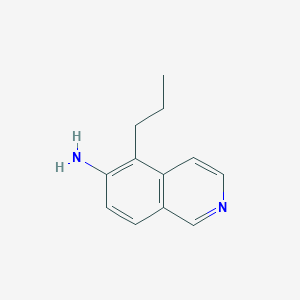![molecular formula C8H10N4O B11909381 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 717875-82-6](/img/structure/B11909381.png)
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the fourth position and a methyl group at the first position of the pyrazole ring, along with an amine group at the third position, makes this compound unique. Pyrazolopyridines have garnered significant interest due to their potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Cyclization with Pyridine: The formed pyrazole is then subjected to cyclization with a pyridine derivative. This step often requires the use of catalysts such as iodine or Lewis acids to facilitate the ring closure.
Functional Group Introduction: The methoxy and methyl groups are introduced through alkylation reactions. .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its structural similarity to purine bases, which are essential in DNA and RNA.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, preventing phosphorylation events crucial for cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methoxy and methyl groups, making it less specific in its biological interactions.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its reactivity and biological activity.
Uniqueness
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
717875-82-6 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
REGYULXJGDJGBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=CC(=C2C(=N1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)






![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)


![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)

